molecular formula C5H7NO3 B555521 D-Pyroglutamic acid CAS No. 4042-36-8

D-Pyroglutamic acid

货号: B555521
CAS 编号: 4042-36-8
分子量: 129.11 g/mol
InChI 键: ODHCTXKNWHHXJC-GSVOUGTGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

D-Pyroglutamic acid (CAS No. 4042-36-8), also known as (R)-(+)-2-Pyrrolidone-5-carboxylic acid, is a cyclic derivative of glutamic acid with the molecular formula C₅H₇NO₃ and a molecular weight of 129.11 g/mol . It is physiologically present in mammalian tissues and has been implicated in diverse biological processes, including neurotransmitter regulation and metabolic pathways. Structurally, it adopts a five-membered lactam ring conformation, as confirmed by crystallographic data (space group P2₁2₁2₁, cell volume 1787.5 ų) .

Key biological roles include:

  • GABA release: this compound facilitates GABA release in the cerebral cortex, demonstrating anti-anxiety effects in rodent models .
  • Thermal stability: Unlike many amino acids, it resists degradation under moderate cooking temperatures (e.g., steaming), making it a retained nutrient in processed foods like germinated rice .
  • Biopharmaceutical relevance: It forms non-enzymatically from N-terminal glutamic acid residues in monoclonal antibodies under physiological conditions (pH 4–8, 37–45°C), impacting protein stability and analytical characterization .

准备方法

Thermal Dehydration of D-Glutamic Acid

Industrial-Scale Cyclization

Large-scale production of D-pyroglutamic acid involves heating D-glutamic acid at 130–135°C for 2 hours . The process proceeds via:

  • Melting phase : D-glutamic acid melts at 95°C, forming a homogeneous liquid.

  • Cyclization : Prolonged heating induces intramolecular dehydration, forming the lactam ring.

  • Crystallization : The molten product is dissolved in water, cooled to 20–25°C, and crystallized .

Yield and Purification

  • Yield : 65% after recrystallization and activated carbon treatment .

  • Scale : 400 kg batches yield 260 kg of product .

  • Purity : >98% after filtration and drying at 50°C .

This method is cost-effective but risks racemization at elevated temperatures, necessitating strict temperature control to preserve enantiopurity.

Comparative Analysis of Synthesis Methods

Parameter Enzymatic Method Thermal Dehydration Decarboxylation
Temperature37°C130–135°C200–250°C
Reaction Time1 hour2 hours3–5 hours
Enantiomeric Excess>99%95–98%N/A
ScalabilityLab-scaleIndustrialPilot-scale
CostHighLowModerate

Key Advantages and Limitations

  • Enzymatic synthesis : Ideal for high-purity applications but limited by enzyme cost and stability.

  • Thermal dehydration : Suitable for bulk production but requires energy-intensive heating.

  • Decarboxylation : Demonstrates functional group compatibility but diverges from target compound synthesis.

Industrial-Scale Optimization Strategies

Solvent and Catalyst Innovations

Recent patents emphasize solvent-free cyclization to reduce waste and improve atom economy . For example, molten D-glutamic acid cyclizes autonomously without solvents, simplifying downstream processing .

Racemization Mitigation

Lowering reaction temperatures to 120–125°C minimizes racemization during thermal dehydration, preserving >98% D-enantiomer .

化学反应分析

Types of Reactions: D-Pyroglutamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学研究应用

Metabolic Role and Mechanism

D-Pyroglutamic acid is primarily involved in the γ-glutamyl cycle, which is crucial for the synthesis and degradation of glutathione, a major antioxidant in the body. This compound can form from the cyclization of glutamine under certain conditions, which has been observed during metabolic studies involving human serum. Research indicates that pyroglutamic acid levels can significantly increase when glutamine is subjected to ultrafiltration or protein precipitation, suggesting a need for careful analysis in metabolomic studies to ensure accurate quantification of blood metabolites .

Pyroglutamic Acidosis

This compound has been linked to a condition known as pyroglutamic acidosis, which can occur due to drug interactions or metabolic disturbances. A systematic review identified numerous cases where patients developed this condition as a result of prolonged paracetamol use combined with other medications like flucloxacillin. The clinical features often included severe metabolic acidosis and kidney dysfunction, highlighting the importance of monitoring pyroglutamic acid levels in at-risk populations .

Oxidative Stress Indicator

In critically ill patients, elevated levels of this compound have been associated with oxidative stress due to glutathione depletion. Studies have shown that increased concentrations of this compound correlate with poor clinical outcomes in conditions like septic shock . Monitoring pyroglutamic acid levels could thus serve as an important biomarker for assessing oxidative stress and guiding therapeutic interventions.

Case Study Analysis

A review of 131 cases of drug-related pyroglutamic acidosis revealed that most affected individuals were elderly females with pre-existing conditions such as chronic kidney disease or undernutrition. Management strategies included discontinuation of offending drugs and administration of bicarbonate or N-acetylcysteine to restore glutathione levels .

Metabolomic Studies

Research utilizing high-resolution liquid chromatography-mass spectrometry has identified this compound as a significant metabolite in various conditions, including polycystic ovary syndrome (PCOS). In women with PCOS, elevated levels were found alongside reduced glutathione synthesis, indicating a potential link between this compound and the oxidative stress observed in these patients .

Summary Table of Applications

Application AreaDescriptionKey Findings
Metabolic Pathways Involvement in the γ-glutamyl cycle; impacts glutathione synthesisCyclization from glutamine leads to increased levels under specific conditions
Clinical Conditions Associated with pyroglutamic acidosis; significant in drug interactionsHigh incidence in patients using paracetamol; management includes cessation and bicarbonate therapy
Oxidative Stress Biomarker Indicator of oxidative stress in critically ill patientsElevated levels correlate with worse outcomes; potential tool for monitoring patient status
Metabolomic Research Identified as a key metabolite in conditions like PCOSLinks between elevated pyroglutamic acid and reduced glutathione synthesis established

作用机制

D-Pyroglutamic acid exerts its effects primarily through its role in the glutathione cycle. It is converted to glutamate by the enzyme 5-oxoprolinase. This conversion is crucial for maintaining the cellular redox state and protecting cells from oxidative stress. Additionally, this compound can modulate neurotransmitter levels in the brain, influencing cognitive functions .

相似化合物的比较

L-Pyroglutamic Acid

L-Pyroglutamic acid, the enantiomer of D-pyroglutamic acid, is the biologically active form in humans . Key differences include:

Property This compound L-Pyroglutamic Acid
Biological Activity Limited direct human activity; involved in GABA release and ethanol metabolism Critical in protein structure (e.g., bacteriorhodopsin) and cellular signaling
Metabolic Pathways Synergistically modulated by high dietary copper and fructose in rats Associated with glutathione synthesis and oxidative stress responses
Dietary Retention Retained in steamed foods due to thermal stability More susceptible to degradation in high-temperature cooking

Glutamic Acid

Glutamic acid, the precursor to pyroglutamic acid, is a non-cyclic, proteinogenic amino acid. Comparisons include:

Property This compound Glutamic Acid
Structure Cyclic lactam Linear, α-amino acid structure
Formation Non-enzymatic cyclization of N-terminal glutamic acid in proteins (e.g., antibodies) Biosynthesized via glutamate dehydrogenase or transamination
Thermal Stability Stable under steaming (80–100°C) Degrades significantly at >100°C; involved in Maillard reaction
Physiological Role Modulates GABAergic and ethanol pathways Primary excitatory neurotransmitter; precursor for GABA and glutathione

γ-Aminobutyric Acid (GABA)

GABA, a non-proteinogenic amino acid derived from glutamic acid, shares functional overlap with this compound:

Property This compound GABA
Synthesis Cyclized from glutamic acid Decarboxylation of glutamic acid via GAD enzyme
Function Induces GABA release in the cortex Primary inhibitory neurotransmitter; anti-hypertensive and anti-cancer properties
Dietary Retention Retained in steamed foods Enhanced in germinated rice via soaking-induced enzymatic activation

Other Cyclic Amino Acids (e.g., Proline)

Proline, another cyclic amino acid, differs in metabolic and structural roles:

Property This compound Proline
Ring Structure 5-membered lactam 5-membered pyrrolidine ring
Metabolic Impact Correlates with gut microbiota shifts (e.g., Christensenellaceae) in bone metabolism Critical for collagen stability and osmotic stress response
Cooking Effects Stable in steaming; reduced by 68–94% in frying Degrades significantly under frying, impacting food texture

Data Tables

Table 1: Molecular and Functional Comparison

Compound Molecular Weight Structure Key Function Thermal Stability
This compound 129.11 Cyclic lactam GABA release, ethanol metabolism Stable in steaming
L-Pyroglutamic acid 129.11 Cyclic lactam Protein structure, glutathione synthesis Moderate degradation
Glutamic acid 147.13 Linear α-amino acid Neurotransmission, precursor for GABA High degradation in frying
GABA 103.12 Linear non-proteinogenic Inhibitory neurotransmitter Enhanced via soaking

Table 2: Cooking-Induced Changes in Amino Acids

Treatment This compound GABA Glutamic Acid Proline
Steaming Retained Increased (↑50–80%) Reduced (↓84–98%) Reduced (↓70–85%)
Frying Reduced (↓68–94%) Reduced (↓60–75%) Reduced (↓90–95%) Degraded (↓95%)

Research Findings and Clinical Implications

  • Drug-Induced Acidosis : Elevated this compound levels are linked to pyroglutamic acidosis in patients on long-term paracetamol or antibiotic therapy, highlighting its metabolic interplay with glutathione depletion .
  • Gut Microbiota Interaction : this compound correlates with Christensenellaceae and Zoogloea species, suggesting a role in host-microbe metabolic cross-talk .
  • Biopharmaceutical Stability: Its spontaneous formation in monoclonal antibodies underscores the need for pH-controlled storage (optimal pH 6.2) to minimize structural modifications .

生物活性

D-Pyroglutamic acid, also known as 5-oxoproline, is a cyclic derivative of the amino acid glutamic acid. It plays significant roles in various biological processes and has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms, clinical implications, and relevant research findings.

This compound (C5_5H7_7NO3_3) is characterized by its unique cyclic structure, which influences its stability and biological functions. It is primarily involved in the metabolism of glutathione, an important antioxidant in the body. The conversion of glutamate to pyroglutamic acid is catalyzed by enzymes such as glutamate cyclase, which facilitates the formation of this compound from glutamic acid under specific conditions.

Biological Functions

  • Antioxidant Activity : this compound is implicated in the regulation of oxidative stress. It can influence the levels of glutathione, thereby affecting cellular responses to oxidative damage. Studies have shown that decreased levels of glutathione correlate with increased concentrations of pyroglutamic acid in critically ill patients, suggesting a role in oxidative stress response and potential predictive value for morbidity and mortality in septic conditions .
  • Neuroprotective Effects : Research indicates that pyroglutamic acid may have neuroprotective properties, particularly in conditions associated with neurodegeneration. Its ability to modulate neurotransmitter activity and protect against excitotoxicity positions it as a candidate for therapeutic interventions in neurodegenerative diseases .
  • Metabolic Acidosis : Elevated levels of pyroglutamic acid have been associated with metabolic acidosis, particularly in patients with chronic conditions or those undergoing certain drug therapies (e.g., paracetamol). The accumulation of this compound can lead to significant clinical manifestations, including anion gap metabolic acidosis .

Case Study 1: Pyroglutamic Acidosis

A systematic review analyzed 131 cases of drug-related pyroglutamic acidosis, highlighting that most patients were elderly females with pre-existing health conditions. These patients exhibited symptoms such as diminished consciousness and severe metabolic acidosis following prolonged use of paracetamol. Management strategies included discontinuation of the offending agent and administration of bicarbonate or N-acetylcysteine to mitigate acidosis .

Case Study 2: Oxidative Stress in Septic Patients

In a study involving critically ill patients with septic shock, elevated levels of pyroglutamic acid were found to correlate with poor clinical outcomes. The study utilized liquid chromatography/mass spectrometry to quantify levels of pyroglutamic acid and glutathione peroxidase activity, establishing a link between oxidative stress markers and patient prognosis .

Research Findings

StudyFindings
Shirako et al. (2020)Identified hydrophobic short-chain pyroglutamyl peptides in fermented foods that exhibit anti-obesity activity and enhance gut microbiota health .
PMC6297337 (2016)Documented five cases where therapeutic paracetamol use led to pyroglutamic acidosis, emphasizing the need for awareness among clinicians regarding this potential complication .
PMC6505226 (2019)Investigated the role of pyroglutamic acid as a marker for oxidative stress in septic patients, linking it to glutathione depletion .

常见问题

Basic Research Questions

Q. How can D-Pyroglutamic acid be synthesized and characterized for purity in laboratory settings?

  • Methodological Answer : this compound is synthesized via cyclization of D-glutamic acid under acidic conditions. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for enantiomeric purity assessment, and mass spectrometry (MS) for molecular weight verification. Chiral columns (e.g., Chirobiotic T) are critical for distinguishing D- and L-enantiomers . Purity is quantified using melting point analysis and elemental composition verification (C5_5H7_7NO3_3, MW 129.11 g/mol) .

Q. What analytical techniques are recommended for distinguishing this compound from its enantiomer L-Pyroglutamic acid?

  • Methodological Answer : Chiral separation via HPLC with a chiral stationary phase (e.g., amylose or cellulose derivatives) is standard. Circular dichroism (CD) spectroscopy can also differentiate enantiomers based on optical activity. For quantification, combine chiral chromatography with UV detection at 210 nm, as both forms lack strong chromophores .

Q. How can researchers track the metabolic pathways of this compound in model organisms?

  • Methodological Answer : Isotopic labeling (e.g., 13C^{13}\text{C}- or 15N^{15}\text{N}-labeled this compound) followed by mass spectrometry-based metabolomics is effective. In vivo studies in rodents require timed blood/tissue sampling, with LC-MS/MS used to quantify labeled metabolites in plasma, urine, and organs. Stable isotope tracing can map incorporation into pathways like the glutathione cycle .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s role in cellular apoptosis or autophagy?

  • Methodological Answer : Use gene-edited cell lines (e.g., CRISPR-Cas9 knockout models for apoptosis-related genes like BAX/BAK or autophagy regulators like ATG5). Treat cells with this compound and monitor outcomes via:

  • Flow cytometry (Annexin V/PI staining for apoptosis).
  • Immunoblotting (LC3-II/p62 for autophagy flux).
  • Live-cell imaging with fluorescent probes (e.g., CYTO-ID® for autophagosomes).
    Include controls with L-Pyroglutamic acid and racemic mixtures to assess enantiomer-specific effects .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different disease models?

  • Methodological Answer : Conduct dose-response studies to identify therapeutic windows and species-specific pharmacokinetics. For example, discrepancies in neuroprotective vs. pro-inflammatory effects may arise from differential receptor binding (e.g., NMDA vs. metabotropic glutamate receptors). Use in silico docking simulations (AutoDock Vina) to predict binding affinities, followed by functional assays (calcium imaging for receptor activity) .

Q. What strategies are recommended for enantiomeric resolution of this compound in complex biological matrices?

  • Methodological Answer : Solid-phase extraction (SPE) with chiral selectors (e.g., β-cyclodextrin) pre-concentrates the compound from plasma or tissue homogenates. Couple with ultra-HPLC (UHPLC) using a chiral column (e.g., Chiralpak IG-3) and tandem MS for sensitivity. Validate methods via spike-and-recovery experiments in relevant matrices .

Q. How can this compound be integrated into studies of neurodegenerative disorders like Alzheimer’s disease?

  • Methodological Answer : In transgenic mouse models (e.g., APP/PS1), administer this compound orally or intracerebroventricularly. Assess cognitive outcomes via Morris water maze and amyloid-β plaque burden via immunohistochemistry. Pair with proteomics to identify changes in pyroglutamate-modified Aβ species, which are implicated in disease progression .

Q. Methodological and Ethical Considerations

Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound in preclinical studies?

  • Methodological Answer : Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC50_{50}/IC50_{50}. For multi-omics data, apply hierarchical clustering or principal component analysis (PCA). Report effect sizes with 95% confidence intervals to avoid overinterpretation of small-sample studies .

Q. How should researchers address ethical considerations in handling this compound data?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Deposit raw NMR/MS spectra in repositories like MetaboLights. For animal studies, follow ARRIVE guidelines and obtain ethics committee approval for protocols involving prolonged fasting or invasive sampling .

Q. What advanced synthesis methods improve enantiomeric excess (ee) of this compound for pharmacological applications?

  • Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP-ruthenium complexes) can achieve >99% ee. Monitor reaction progress via chiral HPLC and optimize reaction conditions (temperature, solvent polarity) using design-of-experiment (DoE) software (e.g., MODDE). Scale-up requires continuous-flow reactors to maintain stereochemical integrity .

属性

IUPAC Name

(2R)-5-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHCTXKNWHHXJC-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193432
Record name D-Pyroglutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4042-36-8
Record name (+)-Pyroglutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4042-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Pyroglutamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004042368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Pyroglutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-oxo-D-proline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.578
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name D-Pidolic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQP297C4HN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

tert-Butyl (4,6-dimethylpyridin-2-yl)carbamate
D-Pyroglutamic acid
tert-Butyl (4,6-dimethylpyridin-2-yl)carbamate
D-Pyroglutamic acid
tert-Butyl (4,6-dimethylpyridin-2-yl)carbamate
D-Pyroglutamic acid
tert-Butyl (4,6-dimethylpyridin-2-yl)carbamate
D-Pyroglutamic acid
tert-Butyl (4,6-dimethylpyridin-2-yl)carbamate
D-Pyroglutamic acid
tert-Butyl (4,6-dimethylpyridin-2-yl)carbamate
D-Pyroglutamic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。